

biological activity of 2,4-dichloro-5-isopropoxyaniline derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dichloro-5-isopropoxyaniline**

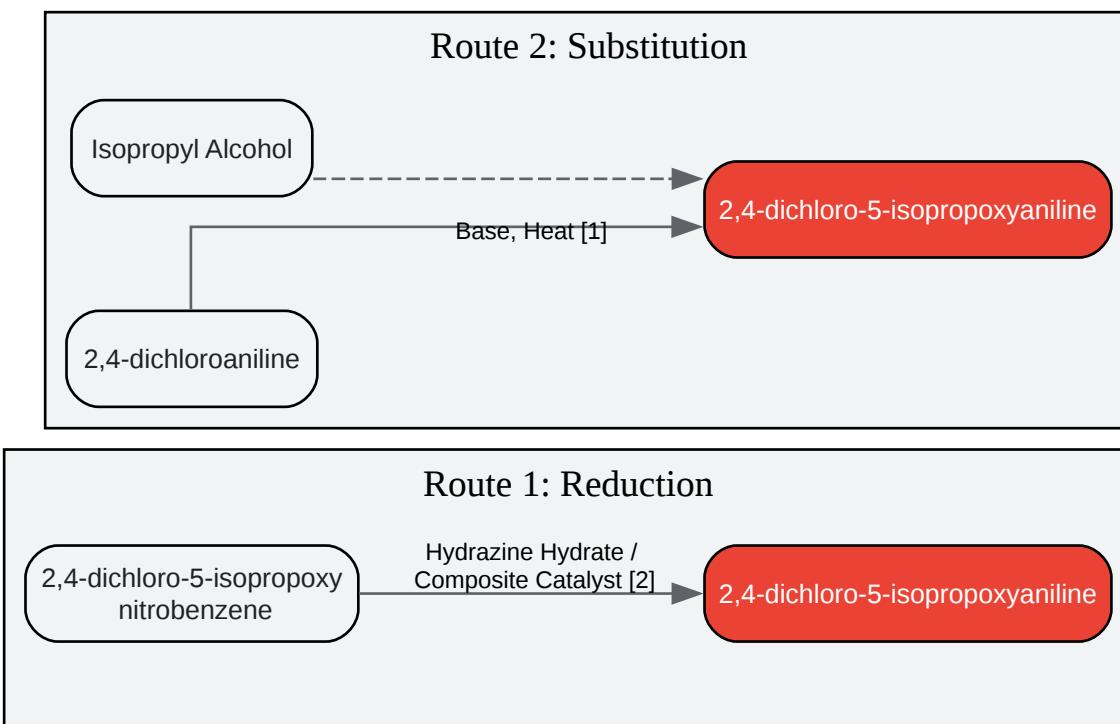
Cat. No.: **B1580495**

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **2,4-Dichloro-5-isopropoxyaniline** Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2,4-dichloro-5-isopropoxyaniline** and its derivatives, compounds of significant interest in both agrochemical and pharmaceutical research. We will delve into the synthesis of the core scaffold, explore its derivatization, and analyze the resultant biological activities, focusing on applications in oncology and metabolic diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this chemical class.


The 2,4-Dichloro-5-isopropoxyaniline Scaffold: A Versatile Intermediate

The compound **2,4-dichloro-5-isopropoxyaniline** (CAS: 41200-96-8) serves as a foundational building block for a range of biologically active molecules.^[1] Its distinct substitution pattern—two chlorine atoms and an isopropoxy group on an aniline ring—provides a unique electronic and steric profile that medicinal chemists can exploit for targeted molecular design. The presence of the amine group offers a reactive handle for further chemical modification, while the chlorinated and ether-linked moieties contribute to the molecule's overall lipophilicity and potential for specific interactions with biological targets.^[2]

Synthesis of the Core Scaffold

The synthesis of **2,4-dichloro-5-isopropoxyaniline** is crucial for the subsequent development of its derivatives. Two primary routes are commonly employed in laboratory and industrial settings.[2]

- Reduction of a Nitro Precursor: A widely used method involves the reduction of the corresponding nitrobenzene, 2,4-dichloro-5-isopropoxy nitrobenzene. This transformation is typically achieved using reagents like hydrazine hydrate in the presence of a composite catalyst or through catalytic hydrogenation.[3][4] This method is often favored for its efficiency and high yield.[3]
- Direct Substitution: An alternative approach involves the direct reaction of 2,4-dichloroaniline with isopropyl alcohol in the presence of a base. This reaction generally requires heating to facilitate the nucleophilic substitution at the 5-position of the benzene ring.[2]

[Click to download full resolution via product page](#)

Caption: Primary synthesis routes for **2,4-dichloro-5-isopropoxyaniline**.

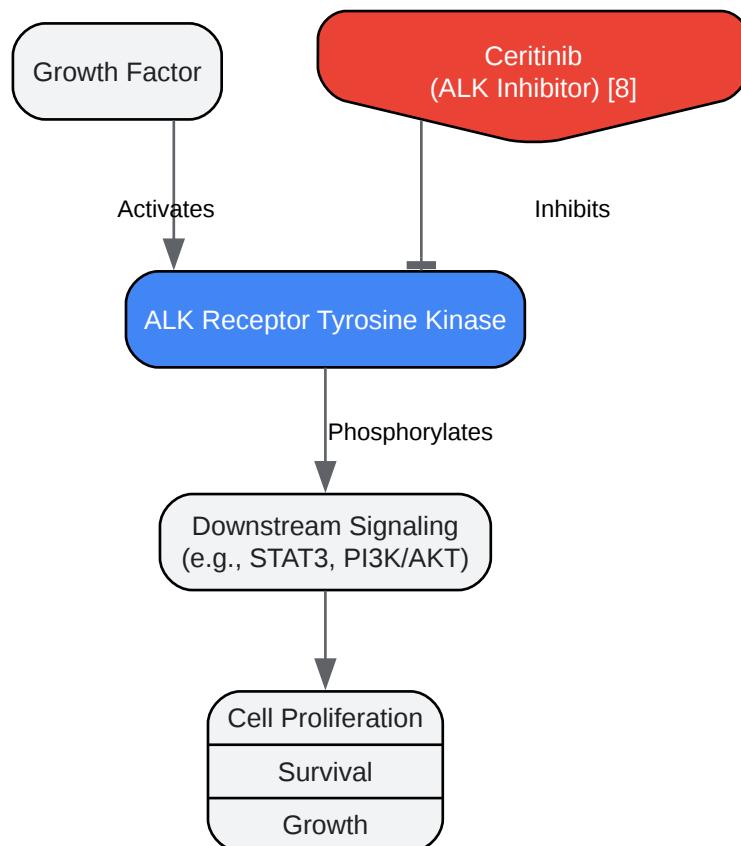
Physicochemical Properties

The physical and chemical properties of the core compound are essential for its handling and reactivity in derivatization schemes.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ Cl ₂ NO	[2][5]
Molecular Weight	220.10 g/mol	[2][5]
Appearance	Cream to pale brown crystalline solid	[6]
Melting Point	39.0-45.0 °C	[2][6]
Purity (Assay)	≥98.0%	[6][7]
Solubility	Insoluble in water, soluble in organic solvents like alcohol and chloroform.	[4]

Application in Agrochemicals

Industrially, **2,4-dichloro-5-isopropoxyaniline** is a key intermediate in the synthesis of agrochemicals, particularly herbicides.[1][4] Its structure is incorporated into more complex molecules designed to selectively control weed growth. A notable example is its use as a precursor for the herbicide Oxadiazon, highlighting its established role in crop protection.[1] The consistent quality and high purity of this intermediate are critical for achieving predictable outcomes in large-scale agrochemical production.[1]


Pharmaceutical Derivatives: Targeting Kinase-Driven Cancers

The true versatility of the **2,4-dichloro-5-isopropoxyaniline** scaffold is revealed in its application to medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy. Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8]

Anaplastic Lymphoma Kinase (ALK) Inhibition

While not a direct derivative, the design of potent Anaplastic Lymphoma Kinase (ALK) inhibitors provides compelling evidence for the value of the substituted isopropoxy-aniline moiety in this field. The FDA-approved drug Ceritinib (LDK378) is a powerful ALK inhibitor used to treat certain types of non-small cell lung cancer.^[9] Its chemical structure, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, features a 2-isopropoxy-phenylamine core that is instrumental to its binding and inhibitory activity.^[9]

The structure-activity relationship (SAR) studies that led to Ceritinib demonstrate the importance of the isopropoxy group for achieving high potency. This group occupies a specific hydrophobic pocket within the ATP-binding site of the ALK enzyme. The rational design strategy that produced Ceritinib overcame deficiencies of earlier-generation inhibitors, showcasing how precise manipulation of aniline derivatives can lead to clinically successful drugs.^[9]

[Click to download full resolution via product page](#)

Caption: Simplified ALK signaling pathway and the inhibitory action of Ceritinib.

VEGFR-2 Inhibition and Anti-Angiogenesis

Derivatives containing a chloro-substituted phenylamine core have also been successfully developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[\[8\]](#)

VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[\[10\]](#)

Researchers have designed scaffolds such as 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as potent, ATP-competitive VEGFR-2 inhibitors.[\[8\]](#)[\[10\]](#) In these series, the strategic placement of chlorine atoms on the aniline ring is critical for achieving high inhibitory potency.

Compound ID	Substitution on Aniline Ring	VEGFR-2 IC ₅₀ (μM)	Reference
5	4-chlorophenyl	0.025	[10]
4	4-isopropylphenyl	0.063	[10]
6	2-fluoro-4-chlorophenyl	0.075	[10]
Sunitinib	(Reference Drug)	0.035	[10]
Semaxinib	(Reference Drug)	0.025	[10]

The data clearly indicates that compound 5, with a 4-chlorophenyl substitution, demonstrates potency comparable to or greater than established reference inhibitors like Sunitinib and Semaxinib.[\[10\]](#) This underscores the utility of chlorinated aniline derivatives in designing next-generation anti-angiogenic agents.

Pharmaceutical Derivatives: Targeting Metabolic Disease

The utility of this chemical class extends beyond oncology. Derivatives based on a 2,4-dichloro-substituted aromatic ring have shown promise as modulators of enzymes involved in metabolic

disorders like type 2 diabetes.

Antidiabetic Activity via α -Glucosidase and α -Amylase Inhibition

Postprandial hyperglycemia, a sharp increase in blood glucose after a meal, is a key challenge in managing diabetes. One effective strategy is to inhibit carbohydrate-hydrolyzing enzymes such as α -glucosidase and α -amylase in the digestive tract.[11] A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives has been synthesized and evaluated for this purpose.

The most potent compound from this study, 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid), exhibited significantly greater inhibitory activity than the standard drug, acarbose.[11]

Compound	α -Amylase IC ₅₀ (μM)	α -Glucosidase IC ₅₀ (μM)
3c	1.10 ± 0.05	10.32 ± 0.16
Acarbose	3.14 ± 0.09	51.24 ± 1.34

Data sourced from Kumar, D. et al. (2019).[11]

Molecular docking studies revealed that these compounds effectively bind to the active sites of the enzymes through hydrogen bonds and other non-covalent interactions.[11] Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions suggested that these derivatives possess drug-like properties, making them strong candidates for further preclinical development.[11]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, this section provides standardized methodologies for key procedures discussed in this guide.

Protocol: Synthesis via Nitro-Group Reduction

This protocol is a representative method for synthesizing the core aniline scaffold from its nitro precursor, based on established procedures.[3][4]

Objective: To synthesize **2,4-dichloro-5-isopropoxyaniline** by reducing 2,4-dichloro-5-isopropoxy nitrobenzene.

Materials:

- 2,4-dichloro-5-isopropoxy nitrobenzene (1.0 eq)
- Ethanol (as solvent)
- Composite catalyst (e.g., GAC:Fe(OH)₃:Al(OH)₃ at a 2:1:1 ratio)[3]
- Hydrazine hydrate (N₂H₄·H₂O, 1.5–3.0 eq)[12]
- Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

- Charge the round-bottom flask with 2,4-dichloro-5-isopropoxy nitrobenzene, ethanol, and the composite catalyst.
- Heat the mixture to 60–80 °C with stirring.[3]
- Add hydrazine hydrate dropwise via the dropping funnel over a period of 1–3 hours, maintaining the reaction temperature.
- After the addition is complete, continue to stir the reaction mixture at 60–80 °C for an additional 2–6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the catalyst.
- Remove the solvent (ethanol) from the filtrate under reduced pressure (rotary evaporation).

- The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, **2,4-dichloro-5-isopropoxyaniline**.

Protocol: In Vitro α -Glucosidase Inhibition Assay

This protocol outlines a self-validating system for screening compounds for antidiabetic activity, adapted from standard enzymatic assays.[\[11\]](#)

Objective: To determine the IC_{50} value of a test compound against α -glucosidase.

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG) as substrate
- Phosphate buffer (e.g., 100 mM, pH 6.8)
- Test compounds (dissolved in DMSO)
- Acarbose (as positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
- In a 96-well plate, add 50 μ L of phosphate buffer to all wells.
- Add 10 μ L of the test compound dilutions to the respective wells. For the control, add 10 μ L of DMSO.
- Add 20 μ L of α -glucosidase solution to each well and incubate the plate at 37 °C for 15 minutes.
- Initiate the enzymatic reaction by adding 20 μ L of pNPG substrate solution to each well.

- Incubate the plate at 37 °C for another 20 minutes.
- Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
- Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
- Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Experimental workflow for the in vitro α -glucosidase inhibition assay.

Conclusion and Future Perspectives

The **2,4-dichloro-5-isopropoxyaniline** scaffold and its close structural analogs represent a privileged chemical framework with demonstrated biological activity across multiple domains. From its established role in agrochemicals to its emergent potential in pharmaceuticals, this class of compounds continues to yield promising lead structures. The insights gained from SAR studies in kinase inhibition and metabolic enzyme modulation highlight the scaffold's capacity for precise, high-affinity interactions with diverse biological targets.

Future research should focus on expanding the chemical space around this core. The synthesis of novel libraries, coupled with high-throughput screening against a wider range of targets (e.g., other kinases, GPCRs, ion channels), could uncover new therapeutic applications. Furthermore, optimizing the pharmacokinetic and toxicological profiles of current lead compounds through advanced medicinal chemistry strategies will be critical for translating these promising research findings into clinically viable therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Buy 2,4-Dichloro-5-isopropoxyaniline (EVT-288634) | 41200-96-8 [evitachem.com]
- 3. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. 2,4-Dichloro-5-isopropoxyaniline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2,4-Dichloro-5-isopropoxyaniline, 98% | Fisher Scientific [fishersci.ca]
- 8. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [biological activity of 2,4-dichloro-5-isopropoxyaniline derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580495#biological-activity-of-2-4-dichloro-5-isopropoxyaniline-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com